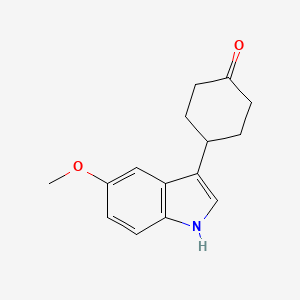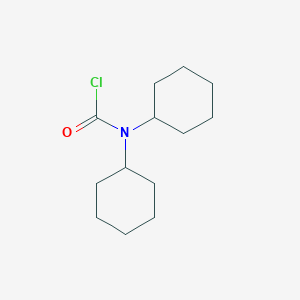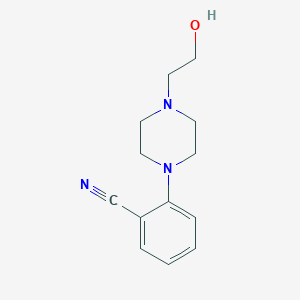
3-(prop-2-en-1-yl)piperidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(prop-2-en-1-yl)piperidin-2-one is a heterocyclic organic compound that features a piperidine ring with an allyl group attached to the nitrogen atom and a ketone functional group at the second position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-(prop-2-en-1-yl)piperidin-2-one typically involves the alkylation of piperidin-2-one with an allyl halide. One common method is the reaction of piperidin-2-one with allyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalytic methods, such as palladium-catalyzed allylation, can also be employed to achieve high selectivity and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions: 3-(prop-2-en-1-yl)piperidin-2-one undergoes various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone can be reduced to form alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The allyl group can participate in nucleophilic substitution reactions, leading to the formation of different substituted piperidines.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Carboxylic acids or other oxidized derivatives.
Reduction: Alcohols.
Substitution: Substituted piperidines with various functional groups.
Aplicaciones Científicas De Investigación
3-(prop-2-en-1-yl)piperidin-2-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme inhibitors and receptor ligands due to its structural similarity to biologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3-(prop-2-en-1-yl)piperidin-2-one depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor ligand, interacting with molecular targets such as enzymes or receptors involved in various biological pathways. The allyl group can enhance the compound’s binding affinity and selectivity towards its target.
Comparación Con Compuestos Similares
Piperidin-2-one: Lacks the allyl group, resulting in different reactivity and applications.
3-Methylpiperidin-2-one: Similar structure but with a methyl group instead of an allyl group, leading to different chemical properties and uses.
N-Allylpiperidine:
Uniqueness: 3-(prop-2-en-1-yl)piperidin-2-one’s unique combination of an allyl group and a ketone functional group provides it with distinct reactivity and potential for diverse applications in various fields, making it a valuable compound in both research and industry.
Propiedades
Fórmula molecular |
C8H13NO |
|---|---|
Peso molecular |
139.19 g/mol |
Nombre IUPAC |
3-prop-2-enylpiperidin-2-one |
InChI |
InChI=1S/C8H13NO/c1-2-4-7-5-3-6-9-8(7)10/h2,7H,1,3-6H2,(H,9,10) |
Clave InChI |
POUVZFTXVMKOFT-UHFFFAOYSA-N |
SMILES canónico |
C=CCC1CCCNC1=O |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1H-Pyrrolo[2,3-b]pyridine-3-ethanamine, 6-chloro-N-methyl-](/img/structure/B8759240.png)




![[5-(Propan-2-yloxy)pyridin-2-yl]methanol](/img/structure/B8759275.png)





